Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom, a cyanomethyl group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or a diketone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the cyanomethyl group: This step involves the reaction of the brominated pyrazole with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions.
Esterification: Finally, the compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the cyanomethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chloro-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-iodo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Methyl 2-(3-bromo-5-(methyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a methyl group instead of a cyanomethyl group.
Uniqueness
Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications. The presence of the bromine atom allows for various substitution reactions, while the cyanomethyl group can participate in further functionalization and cyclization reactions.
Biological Activity
Methyl 2-(3-bromo-5-(cyanomethyl)-1H-pyrazol-1-yl)acetate (CAS Number: 2246364-60-1) is a synthetic compound that belongs to the pyrazole family, which has been explored for various biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 258.08 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)Cn1nc(cc1CC#N)Br
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, are primarily evaluated in the context of their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives. For instance, a study evaluated several pyrazole compounds, demonstrating significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Compound | MIC (μg/mL) | Activity |
---|---|---|
4a | 0.22 | Excellent |
5a | 0.25 | Excellent |
7b | 0.23 | Excellent |
Anticancer Activity
In vitro studies have also suggested that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing bromine substituents have shown enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin has demonstrated a synergistic effect, leading to increased apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored through their ability to inhibit pro-inflammatory cytokines and enzymes. Compounds similar to this compound have shown promising results in reducing nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study published in ACS Omega reported that several pyrazole derivatives exhibited significant antimicrobial activity with varying MIC values, highlighting the potential of these compounds in treating bacterial infections .
- Cytotoxicity Assessment : Research indicated that certain pyrazole derivatives led to significant cell death in breast cancer cell lines when combined with doxorubicin, suggesting their role in enhancing the efficacy of existing cancer therapies .
- Inflammatory Response Modulation : Pyrazole compounds have been shown to inhibit LPS-induced inflammation in vitro, suggesting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
methyl 2-[3-bromo-5-(cyanomethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c1-14-8(13)5-12-6(2-3-10)4-7(9)11-12/h4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDRYFUUCCEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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